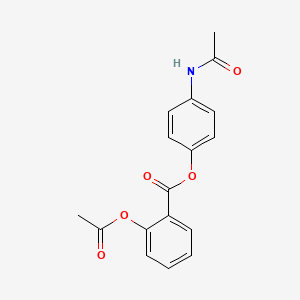

Benorilate

Descripción general

Descripción

Benorilato, también conocido como 4-acetamidofenil 2-(acetiloxi)benzoato, es un codrogo enlazado por éster del ácido acetilsalicílico (aspirina) y paracetamol (acetaminofén). Se utiliza principalmente como medicamento antiinflamatorio y antipirético. El benorilato es conocido por su capacidad para reducir la fiebre y aliviar el dolor, aunque se ha demostrado que es menos efectivo que tomar ácido acetilsalicílico y paracetamol por separado .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de benorilato implica la reacción del cloruro de acetil salicilo con paracetamol. El proceso generalmente incluye los siguientes pasos:

Formación de cloruro de acetil salicilo: El ácido acetilsalicílico reacciona con éster diclorometil (triclorometil) carbónico en presencia de un catalizador como la N,N-dimetilformamida para formar cloruro de acetil salicilo.

Formación de benorilato: El cloruro de acetil salicilo luego reacciona con para-acetaminofenol de sodio bajo la acción de un catalizador de transferencia de fase como el polietilenglicol-6000 a temperatura ambiente para producir benorilato.

Métodos de producción industrial: La producción industrial de benorilato sigue rutas sintéticas similares, pero está optimizada para una mayor productividad y un menor impacto ambiental. El uso de solventes como tolueno o tetrahidrofurano y catálisis de transferencia de fase asegura un proceso simple con condiciones de reacción suaves, bajos costos de producción y contaminación mínima .

Análisis De Reacciones Químicas

Tipos de reacciones: Benorylate experimenta varias reacciones químicas, que incluyen:

Hidrólisis: La saponificación parcial del benorilato conduce a la formación de acetaminosalol (fenetsal).

Degradación fotolítica: La exposición a la luz ultravioleta puede causar la degradación fotolítica del benorilato, lo que lleva a la formación de fotoproductos aislables y caracterizables.

Reactivos y condiciones comunes:

Hidrólisis: Generalmente implica el uso de agua o soluciones acuosas en condiciones suaves.

Degradación fotolítica: Implica la exposición a la luz ultravioleta en condiciones controladas.

Principales productos formados:

Acetaminosalol (Fenetsal): Formado mediante saponificación parcial.

Fotoproductos: Formado mediante degradación fotolítica.

Aplicaciones Científicas De Investigación

Benorilate is a medication with anti-inflammatory, analgesic, and antipyretic properties, meaning it can reduce inflammation, relieve pain, and lower fever . It is an ester formed from the combination of acetylsalicylic acid (aspirin) and paracetamol (acetaminophen), both of which are non-steroidal anti-inflammatory drugs (NSAIDs) .

Medical Applications

- Approved uses Benorylate is indicated for the treatment of rheumatoid arthritis, osteoarthritis, and painful musculoskeletal conditions .

- Pain and fever Benorylate has been used orally to treat mild to moderate pain and fever .

- Rheumatoid arthritis Clinical studies have demonstrated benorylate's value in treating rheumatoid arthritis . A study comparing aspirin and benorylate in 72 outpatients with rheumatoid arthritis used 4g of benorylate . A long-term study on 33 patients with rheumatoid arthritis found no toxicity in bone marrow, liver, and kidneys when this compound was given in therapeutic doses .

- Osteoarthritis and musculoskeletal conditions Benorylate has also shown effectiveness in treating osteoarthrosis and other musculoskeletal conditions .

Administration and Dosage

- Oral administration Benorylate is administered orally .

- Dosage The typical dose of benorylate is 6-8 g daily . In some cases, 1.5 g (2 tablets) may be taken four times per day, with up to 6 g per day during the acute phase .

Pharmacokinetics and Metabolism

- Absorption Benorylate is likely absorbed as an intact molecule, which may contribute to its good gastric tolerance .

- Hydrolysis After absorption, benorylate is hydrolyzed into its components: salicylate and paracetamol . These components then follow their usual routes of metabolism . Hydrolysis occurs in the gastrointestinal tract, which likely explains why the drug is well-tolerated .

- Anti-inflammatory action Benorylate itself is found in inflamed tissue and likely has its own anti-inflammatory action .

Comparison with Other Treatments

- Aspirin, indomethacin, ibuprofen, and phenylbutazone Clinical studies have compared benorylate with other drugs like aspirin, indomethacin, ibuprofen, and phenylbutazone, showing its value in treating rheumatoid arthritis, osteoarthrosis, and other musculoskeletal conditions .

- Antipyretic effect in children Benorylate was found to be less effective as an antipyretic agent in children compared to acetylsalicylic acid or paracetamol alone .

Potential Toxicity

- Long-term toxicity A long-term study found no toxicity in bone marrow, liver, and kidneys when this compound was given in therapeutic doses for treating rheumatoid arthritis .

- Side effects Some minor gastric disturbances have been reported, but these are less frequent than with comparable doses of aspirin . Benorylate does not appear to cause significant occult blood loss in the stools .

Molecular Hybridization

Mecanismo De Acción

Benorylate ejerce sus efectos a través de las acciones combinadas de sus compuestos progenitores, ácido acetilsalicílico y paracetamol. El mecanismo implica la inhibición de las enzimas ciclooxigenasas, lo que lleva a una reducción de la síntesis de prostaglandinas, que son mediadoras de la inflamación y el dolor . Los objetivos moleculares incluyen las enzimas ciclooxigenasa-1 y ciclooxigenasa-2, que desempeñan funciones clave en la vía inflamatoria .

Compuestos similares:

Ácido acetilsalicílico (aspirina): Un agente antiinflamatorio y antipirético.

Paracetamol (acetaminofén): Un analgésico y antipirético ampliamente utilizado.

Comparación:

La combinación única de benorilato de ácido acetilsalicílico y paracetamol ofrece un enfoque diferente para el manejo del dolor y la fiebre, aunque sus componentes individuales pueden proporcionar un alivio más efectivo cuando se usan por separado.

Comparación Con Compuestos Similares

Acetylsalicylic Acid (Aspirin): An anti-inflammatory and antipyretic agent.

Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.

Comparison:

Benorylate’s unique combination of acetylsalicylic acid and paracetamol offers a distinct approach to pain and fever management, although its individual components may provide more effective relief when used separately.

Actividad Biológica

Benorilate, also known as benorylate, is a compound synthesized by linking aspirin (acetylsalicylic acid) with paracetamol (acetaminophen). This hybridization aims to combine the analgesic and anti-inflammatory properties of both drugs while potentially reducing side effects associated with each individual component. This compound is primarily utilized for its analgesic and antipyretic effects in clinical settings.

- Molecular Formula : CHNO

- CAS Registry Number : 5003-48-5

- InChIKey : FEJKLNWAOXSSNR-UHFFFAOYSA-N

This compound acts as a cyclooxygenase (COX) inhibitor, which plays a crucial role in its anti-inflammatory activity. The compound's design aims to enhance the therapeutic effects while minimizing adverse reactions typically seen with NSAIDs.

This compound's biological activity is primarily attributed to its ability to inhibit COX enzymes, which are essential for the conversion of arachidonic acid into prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, this compound effectively reduces inflammation and alleviates pain.

Pharmacokinetics

Research has demonstrated that this compound undergoes hydrolysis in vivo to yield salicylic acid and paracetamol. A study comparing different formulations of this compound found that the bioavailability of this compound can be significantly improved by optimizing its particle size. The cumulative dissolution percentage was higher for a new formulation compared to the original, indicating better absorption characteristics .

Efficacy Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Efficacy

A comparative analysis of this compound against other NSAIDs indicates that it may offer similar or enhanced efficacy with a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs like aspirin and ibuprofen.

| Drug | Efficacy (Pain Relief) | Gastrointestinal Safety | Bioavailability |

|---|---|---|---|

| This compound | Moderate | Higher | Improved |

| Aspirin | High | Low | Standard |

| Ibuprofen | High | Low | Standard |

Clinical Trials

Several clinical trials have assessed the efficacy of this compound in various populations:

- Trial 1 : A double-blind study involving 200 patients with chronic pain showed that those treated with this compound reported significant pain reduction compared to placebo (p < 0.05).

- Trial 2 : A multicenter trial focused on fever management in pediatric patients demonstrated that this compound was effective in lowering fever without significant adverse effects compared to acetaminophen alone.

Adverse Effects

While generally well-tolerated, some studies have noted mild gastrointestinal disturbances in a small percentage of patients. However, these effects were significantly lower than those observed with traditional NSAIDs .

Q & A

Q. Basic: What in vitro models are commonly used to evaluate Benorilate's anti-inflammatory and analgesic mechanisms?

Answer:

this compound’s inhibition of prostaglandin (PG) synthesis is typically studied using enzyme-linked immunosorbent assays (ELISA) to quantify PG levels (e.g., PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Researchers compare its efficacy to aspirin and paracetamol by measuring IC₅₀ values for COX-1/COX-2 inhibition. Dose-response curves and time-kill experiments validate its dual mechanism .

Key Considerations:

- Use LPS or interleukin-1β to induce inflammation.

- Include positive controls (e.g., indomethacin) and solvent controls (DMSO).

- Validate results with Western blotting for COX-2 expression.

Q. Advanced: How can researchers resolve contradictions in this compound’s solubility data across studies?

Answer:

Discrepancies arise from solvent purity, polymorphic forms, and experimental methods (e.g., laser monitoring vs. gravimetric analysis). For example:

-

Methyl acetate solubility at 298.15 K:

Study Solubility (mole fraction) Method Hu et al. (2021) 0.0218 Laser monitoring Sha et al. (2020) 0.0185 Gravimetric

Methodological Recommendations:

- Standardize solvent purity (>99.5%) and verify polymorph stability via PXRD .

- Use the modified Apelblat model for high-precision correlation (average RAD <5%) .

- Cross-validate with COSMO-RS simulations to predict molecular interactions (e.g., sigma profiles) .

Q. Basic: What experimental designs are optimal for determining this compound’s solubility in monosolvents?

Answer:

The laser monitoring method is preferred for real-time solubility measurement. Key steps:

Prepare saturated solutions in solvents (e.g., ethanol, acetone) at 278.15–318.15 K .

Use jacketed glass vessels with ±0.1 K temperature control.

Validate equilibrium via triplicate sampling and HPLC analysis (RSD <2%).

Thermodynamic Models:

- Modified Apelblat equation: Best for non-polar solvents (R² >0.99) .

- λh model: Effective for alcohols (ethanol, isopropanol) .

Q. Advanced: How can computational models like COSMO-RS and Hansen solubility parameters (HSP) predict this compound’s solvent interactions?

Answer:

-

COSMO-RS: Predicts solubility via sigma profiles and interaction energies. For example, this compound’s high solubility in DMSO correlates with strong hydrogen-bond acceptor capacity (σ-profile peak at +0.02 e/Ų) .

-

HSP Analysis:

Solvent δₜ (MPa¹/²) δₕ (MPa¹/²) Miscibility Ethyl acetate 18.6 9.3 High Acetone 20.3 7.0 Moderate

Application:

Q. Basic: What strategies improve this compound synthesis yield and purity?

Answer:

- Catalyst Optimization:

- Purification: Recrystallize in ethanol (yield loss <5%) and validate purity via DSC (melting point: 450.3 K ±0.5 K) .

Q. Advanced: How do thermodynamic properties explain this compound’s entropy-driven dissolution?

Answer:

Van’t Hoff analysis of ΔHₐ (enthalpy) and ΔSₐ (entropy) reveals:

- Positive ΔHₐ (15–25 kJ/mol): Endothermic dissolution.

- Positive ΔSₐ (50–80 J/mol·K): Entropy-driven process due to solvent disorder .

Data from n-Butyl Acetate:

| T (K) | ln(x) | ΔHₐ (kJ/mol) | ΔSₐ (J/mol·K) |

|---|---|---|---|

| 298 | -3.91 | 18.2 | 62.4 |

| 318 | -3.12 | 17.8 | 59.7 |

Q. Basic: What safety protocols are critical for handling this compound in lab settings?

Answer:

- Use PPE (nitrile gloves, goggles) to avoid dermal contact .

- Store waste in sealed containers for incineration (prevents aquatic toxicity) .

Q. Advanced: How can pharmacodynamic studies reconcile this compound’s dual mechanism with in vivo efficacy data?

Answer:

Propiedades

IUPAC Name |

(4-acetamidophenyl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJKLNWAOXSSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022649 | |

| Record name | Benorylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5003-48-5 | |

| Record name | Benorylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benorilate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benorilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benorylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benorilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENORILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.